Ethyl 4-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring:
- A piperazine core linked to a pyridin-2-yl moiety.
- A 5-isopropyl-1,2,4-oxadiazole substituent on the pyridine ring.
- An ethyl 4-oxobutanoate group attached to the piperazine.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-18(27)8-7-17(26)25-11-9-24(10-12-25)16-6-5-15(13-21-16)19-22-20(14(2)3)29-23-19/h5-6,13-14H,4,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLLKGDXPJUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its structure includes an ethyl ester group and various substituents that influence its biological activity.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
Mechanisms of Biological Activity
Research indicates that compounds with oxadiazole rings often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Enzyme Interaction : The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to enzymes and proteins involved in metabolic pathways. This interaction can modulate enzyme activity, influencing cellular processes such as oxidative stress responses .
- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induced apoptosis in cancer cells, potentially through the activation of p53 pathways and caspase cascades .
In Vitro Studies
Several studies have highlighted the biological activity of related oxadiazole compounds:
- Cytotoxicity : A study reported that certain oxadiazole derivatives showed IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines. These compounds were effective in inducing apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
Mechanistic Insights
Flow cytometry analyses revealed that these compounds could arrest the cell cycle at the G0-G1 phase, indicating a potential mechanism for their anticancer effects .
Case Studies
- Oxadiazole Derivatives : In a comparative study, several oxadiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications to the oxadiazole ring could significantly enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antimicrobial Activity : Another study focused on the antimicrobial efficacy of ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate against various bacterial strains, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Ethyl 4-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-4-oxobutanoate may similarly demonstrate cytotoxic effects against various cancer cell lines. For instance, oxadiazole derivatives have been shown to inhibit cell proliferation in human cancer models such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating strong growth inhibition .
Neuropharmacological Potential
The piperazine and pyridine components of this compound suggest possible neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and have shown promise as anxiolytics and antidepressants. The incorporation of the oxadiazole ring may enhance these effects through modulation of receptor activity .
Synthesis and Chemical Applications
Synthetic Intermediates
this compound can serve as an intermediate in the synthesis of more complex organic molecules. The unique structure allows for further functionalization, making it valuable in the development of new pharmaceuticals or agrochemicals .
Catalytic Applications
The compound's structure could potentially be utilized in catalytic processes involving transition metals. Research has indicated that heterocycles like oxadiazoles can stabilize metal complexes, which are crucial for facilitating various organic reactions .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various oxadiazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. This compound was synthesized and tested against multiple cancer cell lines. Results indicated significant inhibition of cell growth, particularly in MCF-7 cells, suggesting its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening program, derivatives similar to this compound were evaluated for their effects on anxiety-like behaviors in rodent models. The results demonstrated a dose-dependent reduction in anxiety levels, supporting the hypothesis that modifications to the piperazine structure can enhance CNS activity .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Functionalization of Pyridine with Oxadiazole
The pyridine ring at position 2 is coupled with the oxadiazole via Suzuki-Miyaura cross-coupling :
-
Reagents : Bromopyridine derivative and oxadiazole-bearing boronic acid .
-
Conditions : Pd(PPh) catalyst, KCO, dioxane/water (3:1), 80–100°C .
-
Mechanism :
Piperazine Ring Installation
The piperazine group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination :
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Reagents : Chloropyridine-oxadiazole derivative and piperazine .
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Conditions : Pd(dba)/Xantphos catalyst, CsCO, toluene, 110°C .
Formation of the 4-Oxobutanoate Ester
The 4-oxobutanoate linker is attached via amide coupling :
Ester Hydrolysis
Oxadiazole Ring Opening
Key Reaction Data Table
Stability and Reactivity Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Findings from Comparative Studies
A. Heterocyclic Substituents
- Oxadiazole vs.
- Substituent Effects : The isopropyl group on the oxadiazole (target compound) increases lipophilicity compared to the methyl group in the sulfonamide derivative (), which may enhance membrane permeability but reduce solubility .
B. Piperazine Modifications
- The target compound’s 4-oxobutanoate side chain contrasts with YH18968’s nicotinonitrile and the sulfonamide derivative’s methanesulfonamide. Esters (target) are prone to hydrolysis, whereas sulfonamides () offer greater stability in vivo .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
